molecular formula C9H12BrNO B12443310 (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL

(2S)-2-Amino-2-(2-bromophenyl)propan-1-OL

Cat. No.: B12443310
M. Wt: 230.10 g/mol
InChI Key: HYMVIYDMZAFEPS-SECBINFHSA-N
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Description

(2S)-2-Amino-2-(2-bromophenyl)propan-1-OL: is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain, which also contains a bromine-substituted phenyl ring. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-bromobenzaldehyde.

    Formation of Intermediate: The starting material undergoes a condensation reaction with a suitable amine, such as glycine, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired amino alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of 2-bromoacetophenone or 2-bromobenzaldehyde.

    Reduction: Formation of 2-amino-2-(2-bromophenyl)ethanol.

    Substitution: Formation of 2-methoxy-2-(2-bromophenyl)propan-1-OL.

Scientific Research Applications

Chemistry: (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL is used as a chiral building block in the synthesis of various complex organic molecules. It serves as a precursor for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized as a ligand in the study of enzyme-substrate interactions. It is also employed in the development of chiral catalysts for asymmetric synthesis.

Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. Its chiral nature makes it valuable in the design of enantiomerically pure pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also involved in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    (2S)-2-Amino-2-phenylpropan-1-OL: Lacks the bromine substitution on the phenyl ring.

    (2S)-2-Amino-2-(4-bromophenyl)propan-1-OL: Has the bromine atom at the para position instead of the ortho position.

    (2R)-2-Amino-2-(2-bromophenyl)propan-1-OL: The enantiomer of the compound with the (2R) configuration.

Uniqueness: The presence of the bromine atom at the ortho position in (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and valuable in specific applications.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromophenyl)propan-1-ol

InChI

InChI=1S/C9H12BrNO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3/t9-/m1/s1

InChI Key

HYMVIYDMZAFEPS-SECBINFHSA-N

Isomeric SMILES

C[C@@](CO)(C1=CC=CC=C1Br)N

Canonical SMILES

CC(CO)(C1=CC=CC=C1Br)N

Origin of Product

United States

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